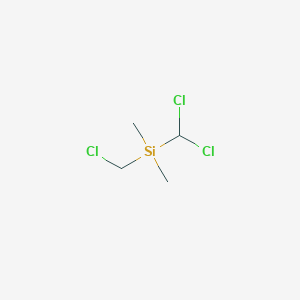
(Chloromethyl)(dichloromethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl(dichloromethyl)dimethylsilane is a compound that falls within the class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their unique properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of chloromethylsilanes can involve various starting materials and reagents. For instance, the reaction between dichlorodimethylsilane and sodium potassium bismuthide leads to the formation of a cage compound with a unique structure, as demonstrated in the synthesis of decamethyl-1,4-dibismutha-2,3,5,6,7-pentasilabicyclo[2.2.1]heptane . Additionally, the telomerization of dimethylcyclosiloxanes with dichlorodimethylsilane results in the formation of α,ω-dichloropolydimethylsiloxanes, which are polymer-homologs containing inorganic chains .
Molecular Structure Analysis
The molecular structure of chloromethylsilanes has been extensively studied using various techniques such as X-ray crystallography and gas-phase electron diffraction. For example, the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane has been determined by X-ray analysis, revealing a trigonal-bipyramidal coordination with axial O and Cl atoms . Similarly, the structure of (OSi)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane has been elucidated, showing a chelate six-membered silacarbofunctional cycle .
Chemical Reactions Analysis
Chloromethylsilanes undergo various chemical reactions, including thermal rearrangement and reactions with diols. The thermal rearrangement of chloromethylsilanes, such as (chloromethyl)dimethylsilane, involves the migration of a chlorine atom from carbon to silicon and a simultaneous hydrogen migration from silicon to carbon, forming different chlorosilanes . Moreover, (chloromethyl)trichlorosilane reacts with 2,2-dimethylpropane-1,3-diol to produce α-carbofunctional heterocycles, indicating the versatility of these compounds in forming cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylsilanes are influenced by their molecular structure and conformation. Gas-phase electron diffraction studies have provided insights into the conformational composition and torsional potential of compounds like chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane, revealing the existence of anti and gauche conformers and their respective energy differences . These properties are crucial for understanding the behavior of chloromethylsilanes in different environments and their potential applications.
科学的研究の応用
Synthesis and Chemical Reactions
(Chloromethyl)(dichloromethyl)dimethylsilane has been explored in the synthesis of various organosilicon compounds. For instance, it has been used in the reactions with metals such as zinc and magnesium to investigate the synthesis of 1,1-dimethylsilicocyclopropane. This research aimed at understanding the formation of cyclopropanes from 1,3-dihalopropanes under specific conditions, shedding light on the reactivity and potential applications of bis-(halomethyl)-dimethylsilanes in creating novel organosilicon structures (J. Roberts & S. Dev, 1951).
Organofunctional Disilanes
The compound has also been a subject of interest in the study of organofunctional disilanes. Researchers have synthesized new organofunctional disilanes like (dichloromethyl)pentamethyldisilane and explored their chemical behaviors. These studies provide insights into the synthesis and potential applications of disilanes in materials science and organosilicon chemistry (M. Kumada & M. Ishikawa, 1964).
Radical Cascade Reactions
In synthetic chemistry, (chloromethyl)(dichloromethyl)dimethylsilane has been utilized in radical cascade reactions to efficiently produce fused polycyclic cyclopropanes. These reactions highlight the versatility of (dichloromethyl)dimethylsilyl ethers as both initiators and terminators in radical processes, offering a pathway to designing novel organic synthesis strategies (Matthew L. Maddess et al., 2007).
Safety And Hazards
特性
IUPAC Name |
chloromethyl-(dichloromethyl)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2,3-5)4(6)7/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHDDQMGCGAQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563814 |
Source


|
| Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)(dichloromethyl)dimethylsilane | |
CAS RN |
18171-70-5 |
Source


|
| Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

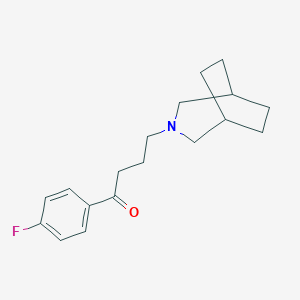

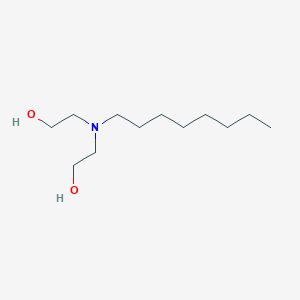
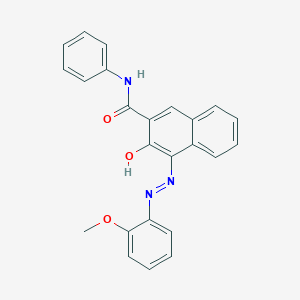
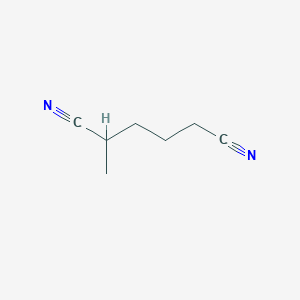
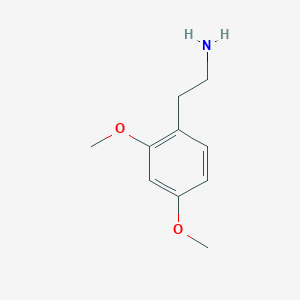
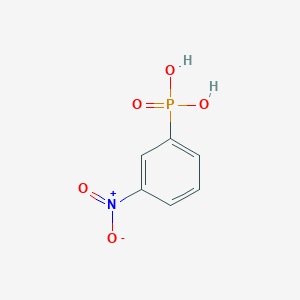
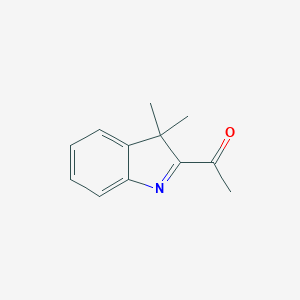
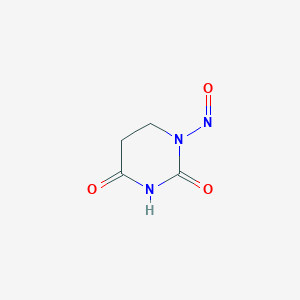
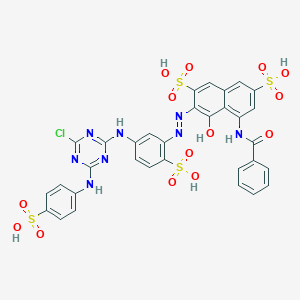
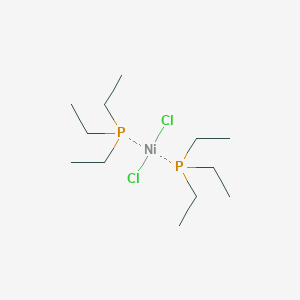
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)
